4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Schiff Base: The reaction between 2-methoxy-1-naphthaldehyde and an appropriate amine under reflux conditions in ethanol or methanol forms the Schiff base intermediate.
Cyclization: The Schiff base is then reacted with thiosemicarbazide in the presence of a suitable catalyst, such as acetic acid, to form the triazole ring.
Final Functionalization: The resulting triazole compound is further functionalized by introducing the 2-methylphenyl group through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The imine (Schiff base) group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol, dichloromethane), catalysts (e.g., acetic acid, sulfuric acid), and varying temperatures and reaction times. Major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted aromatic compounds.
Scientific Research Applications
4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Its potential anticancer activity is being explored, particularly in targeting specific cancer cell lines.
Industry: The compound is used in the development of new materials with specific electronic and optical properties, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Antifungal Activity: It interferes with the synthesis of ergosterol, an essential component of fungal cell membranes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the disruption of DNA synthesis.
Comparison with Similar Compounds
4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: This compound has a hydroxy group instead of a methoxy group, which affects its solubility and reactivity.
4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: The presence of a chlorine atom in the phenyl ring enhances its electron-withdrawing properties, influencing its chemical behavior.
4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol: The ethyl group provides steric hindrance, affecting the compound’s interaction with biological targets.
Properties
Molecular Formula |
C21H18N4OS |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H18N4OS/c1-14-7-3-5-9-16(14)20-23-24-21(27)25(20)22-13-18-17-10-6-4-8-15(17)11-12-19(18)26-2/h3-13H,1-2H3,(H,24,27)/b22-13+ |
InChI Key |
WLAROEZKXNGUOQ-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)OC |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
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